molecular formula C11H11F2NO2 B13325167 (R)-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one

(R)-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one

Cat. No.: B13325167
M. Wt: 227.21 g/mol
InChI Key: XILQCTHDPQEMRF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with benzyl, difluoro, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides under basic conditions.

    Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The benzyl and difluoro groups can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides, diethylaminosulfur trifluoride (DAST)

Major Products

Scientific Research Applications

Chemistry

In chemistry, ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is investigated for its potential therapeutic properties. Its structural features suggest it may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active site residues, while the difluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
  • (S)-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
  • 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one

Uniqueness

®-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets

Properties

Molecular Formula

C11H11F2NO2

Molecular Weight

227.21 g/mol

IUPAC Name

(4R)-1-benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one

InChI

InChI=1S/C11H11F2NO2/c12-11(13)9(15)7-14(10(11)16)6-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2/t9-/m1/s1

InChI Key

XILQCTHDPQEMRF-SECBINFHSA-N

Isomeric SMILES

C1[C@H](C(C(=O)N1CC2=CC=CC=C2)(F)F)O

Canonical SMILES

C1C(C(C(=O)N1CC2=CC=CC=C2)(F)F)O

Origin of Product

United States

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